molecular formula C15H23ClN2O B6344684 1-[4-(3-Chlorophenoxy)butyl]-2-methylpiperazine CAS No. 1240565-88-1

1-[4-(3-Chlorophenoxy)butyl]-2-methylpiperazine

Cat. No. B6344684
CAS RN: 1240565-88-1
M. Wt: 282.81 g/mol
InChI Key: CHYPSKHXLYRVHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular formula of “1-[4-(3-Chlorophenoxy)butyl]-2-methylpiperazine” is C15H23ClN2O . The molecular weight is 282.81 g/mol .

Mechanism of Action

The mechanism of action of CMPB is not fully understood. However, it is believed that CMPB binds to receptors on the surface of cells, which triggers a cascade of biochemical events. These events can lead to changes in the expression of genes, the release of hormones, and the activation of enzymes. In addition, CMPB is believed to act as an agonist at certain receptors, which can lead to the activation of certain pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of CMPB have not been extensively studied. However, it has been found to have an effect on the release of neurotransmitters, such as serotonin and dopamine, as well as on the activity of certain enzymes, such as monoamine oxidase. In addition, CMPB has been found to have an effect on the expression of certain genes, such as those involved in the regulation of the immune system.

Advantages and Limitations for Lab Experiments

CMPB has several advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is relatively stable when stored in anhydrous conditions. In addition, CMPB is not toxic at the concentrations typically used in laboratory experiments. However, there are some limitations to its use in laboratory experiments. CMPB is not very soluble in water, which can make it difficult to use in certain types of experiments. In addition, CMPB is not very stable when exposed to light or air, which can limit its use in certain types of experiments.

Future Directions

There are a number of potential future directions for CMPB research. One potential direction is to investigate the effects of CMPB on other systems, such as the endocrine system. In addition, further research could be conducted to investigate the effects of CMPB on the development of certain diseases, such as cancer or Alzheimer’s disease. Furthermore, further research could be conducted to investigate the effects of CMPB on the development of certain drugs, such as those used to treat Parkinson’s disease. Finally, further research could be conducted to investigate the effects of CMPB on the development of new drug delivery systems, such as those used to deliver drugs to specific parts of the body.

Synthesis Methods

The synthesis of CMPB begins with the reaction of 3-chlorophenol and butyl bromide in the presence of a base such as potassium carbonate. The resulting product is then reacted with 2-methylpiperazine in the presence of a catalyst such as palladium chloride. This reaction produces CMPB as the desired product. The yield of CMPB from this reaction is typically high, ranging from 80-90%.

Scientific Research Applications

CMPB has been found to have a variety of applications in scientific research. It has been used as a tool to study the effects of neurotransmitters on the brain, as well as to investigate the effects of drugs on the central nervous system. CMPB has also been used as a tool to study the effects of drugs on the cardiovascular system, as well as to investigate the effects of drugs on the immune system. Furthermore, CMPB has been used to study the effects of drugs on the endocrine system and to investigate the effects of drugs on the reproductive system.

properties

IUPAC Name

1-[4-(3-chlorophenoxy)butyl]-2-methylpiperazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23ClN2O/c1-13-12-17-7-9-18(13)8-2-3-10-19-15-6-4-5-14(16)11-15/h4-6,11,13,17H,2-3,7-10,12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHYPSKHXLYRVHX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CNCCN1CCCCOC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.81 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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